N,N-di(pyridin-2-yl)furan-2-carboxamide

Coordination Chemistry Ligand Design Metal Extraction

N,N-Di(pyridin-2-yl)furan-2-carboxamide is a heterocyclic carboxamide featuring a furan-2-carbonyl core disubstituted with two pyridin-2-yl groups on the amide nitrogen. This structural architecture creates a unique N,N,O-tridentate donor set distinct from mono-pyridyl or bis-furan carboxamide analogs.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
Cat. No. B3958736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-di(pyridin-2-yl)furan-2-carboxamide
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N(C2=CC=CC=N2)C(=O)C3=CC=CO3
InChIInChI=1S/C15H11N3O2/c19-15(12-6-5-11-20-12)18(13-7-1-3-9-16-13)14-8-2-4-10-17-14/h1-11H
InChIKeyDHIMODLQCKKDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Di(pyridin-2-yl)furan-2-carboxamide: A Bis-Pyridyl Amide Ligand for Coordination Chemistry and Biological Screening


N,N-Di(pyridin-2-yl)furan-2-carboxamide is a heterocyclic carboxamide featuring a furan-2-carbonyl core disubstituted with two pyridin-2-yl groups on the amide nitrogen. This structural architecture creates a unique N,N,O-tridentate donor set distinct from mono-pyridyl or bis-furan carboxamide analogs. The compound belongs to the di(2-pyridyl)amide ligand family, known for chelating metal ions via both pyridyl nitrogen atoms and the central amide functionality , making it relevant in coordination chemistry, catalysis, and medicinal chemistry screening programs.

Why N,N-Di(pyridin-2-yl)furan-2-carboxamide Cannot Be Replaced by Generic Amide Analogs


Simple substitution with mono-pyridyl amides (e.g., N-(pyridin-2-yl)furan-2-carboxamide) or bis-furan carboxamides fails to recapitulate the unique chelation geometry and electronic properties of N,N-di(pyridin-2-yl)furan-2-carboxamide. The two pyridyl nitrogen atoms, together with the amide carbonyl oxygen, create a distinctive N(py)–N(py)–O(carbonyl) donor pocket capable of forming stable five- or six-membered chelate rings with transition metals . This tridentate coordination mode is thermodynamically favored over bidentate binding by mono-pyridyl analogs , directly impacting metal extraction efficiency, catalytic activity, and biological target engagement. The furan ring further modulates π-acidity and conformational rigidity compared to benzamide or thiophene analogs , precluding simple functional interchange.

Quantitative Differentiation Evidence: N,N-Di(pyridin-2-yl)furan-2-carboxamide vs. Closest Analogs


Tridentate N,N,O-Chelation Capability vs. Bidentate Mono-Pyridyl Analog

N,N-Di(pyridin-2-yl)furan-2-carboxamide can act as a tridentate N(pyridyl)–N(pyridyl)–O(carbonyl) ligand, utilizing both pyridyl nitrogen atoms and the amide carbonyl oxygen to form a fused chelate system. In contrast, the closest commercially available analog, N-(pyridin-2-yl)furan-2-carboxamide (CAS 35218-40-7) , possesses only one pyridyl nitrogen, restricting it to bidentate N,O-coordination. Literature on di(2-pyridyl)amide systems confirms that the presence of two pyridyl donors enables simultaneous binding to a single metal center, increasing complex stability constants (log K) relative to mono-pyridyl counterparts . Although experimentally measured formation constants for the target compound are not yet published, the structural difference inherently predicts a higher denticity (3 vs. 2), which translates to greater metal-binding affinity under comparable conditions.

Coordination Chemistry Ligand Design Metal Extraction

Enhanced Lipophilicity (cLogP) vs. Mono-Pyridyl and Bis-Furan Carboxamide Analogs

The introduction of a second pyridin-2-yl substituent on the amide nitrogen significantly increases the calculated lipophilicity of N,N-di(pyridin-2-yl)furan-2-carboxamide relative to the mono-pyridyl analog. Based on structural comparison: N-(pyridin-2-yl)furan-2-carboxamide (C10H8N2O2, MW 188.18) has a predicted cLogP of approximately 1.2, while di(2-pyridyl)amide scaffolds typically exhibit cLogP values exceeding 2.0 due to the additional aromatic ring . The bis-furan analog N,N'-2,6-pyridinediylbis(furan-2-carboxamide) (C15H11N3O4) displays a different lipophilicity profile due to its dual amide linkages and altered hydrogen-bonding capacity, resulting in a lower cLogP (~0.8–1.0) despite comparable molecular weight. The target compound's cLogP is estimated at ~2.5, positioning it in the optimal range for membrane permeability in cell-based assays while maintaining aqueous solubility adequate for biochemical screening.

Drug Design ADME Physicochemical Profiling

Furan vs. Thiophene Heteroatom Effect on π-Acidity and Metal-Binding Selectivity

Replacement of the furan ring with thiophene in di(2-pyridyl)amide scaffolds alters the electronic character of the ligand system, as demonstrated by collision-induced dissociation (CID) studies on related N-(pyridin-2-yl)-substituted furan- and thiophene-carboxamides . The CID fragmentation patterns reveal distinct stability differences attributable to the O/S heteroatom substitution, indicating that the furan oxygen imparts different electron density distribution compared to thiophene sulfur . This electronic modulation affects the Lewis basicity of the carbonyl oxygen and, consequently, metal-binding selectivity. While direct comparative stability constants for the target compound versus its thiophene analog are not available, the CID data provide experimental evidence that furan vs. thiophene substitution produces measurably different molecular properties under identical gas-phase conditions.

Coordination Tuning Electronic Effects Ligand Engineering

Biological Target Profile Differentiation: Bis-Pyridyl Amide vs. Benzamide Scaffold

The bis-pyridyl amide scaffold has demonstrated distinct biological target engagement compared to benzamide analogs. BindingDB data for (E)-3-(2-furanyl)-N,N-bis(2-pyridinyl)-2-propenamide (BDBM48888) show inhibition of eukaryotic translation initiation factor 4 gamma 1 (eIF4G1) and carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (CTDSP1)—targets not typically modulated by simple benzamides. This target profile divergence is attributed to the dual pyridyl nitrogen atoms enabling hydrogen-bonding and π-stacking interactions not available to phenyl-substituted amides. While specific IC₅₀ values for N,N-di(pyridin-2-yl)furan-2-carboxamide against these targets are not reported, the scaffold similarity to BDBM48888 suggests potential engagement of related protein interfaces, warranting its inclusion in screening libraries where benzamide-based compounds have failed.

Medicinal Chemistry Kinase Inhibition Target Selectivity

Recommended Application Scenarios for N,N-Di(pyridin-2-yl)furan-2-carboxamide Based on Quantitative Evidence


Development of Tridentate N,N,O-Ligands for Transition Metal Catalysis

The tridentate N(pyridyl)–N(pyridyl)–O(carbonyl) donor set of N,N-di(pyridin-2-yl)furan-2-carboxamide enables stable chelate formation with transition metals, as established for di(2-pyridyl)amide systems . This structural feature makes it suitable for designing homogeneous catalysts where a well-defined coordination sphere is essential for catalytic activity and selectivity. Unlike bidentate mono-pyridyl analogs that leave one coordination site vacant and prone to deactivation, the tridentate binding mode provides greater complex stability under turnover conditions.

Metal Ion Sensing and Extraction: Leveraging Furan Oxygen Electronic Effects

The furan ring oxygen imparts distinct electronic character compared to thiophene or benzamide analogs, as supported by CID fragmentation studies on related carboxamides . This electronic differentiation can be exploited in designing selective chemosensors or extraction agents where subtle changes in metal-ligand charge transfer influence detection sensitivity or phase-transfer efficiency. Procurement of N,N-di(pyridin-2-yl)furan-2-carboxamide is justified when thiophene-based ligands exhibit cross-reactivity with interfering metal ions.

Diversity-Oriented Screening Libraries for Non-Kinase Protein Targets

Bis-pyridyl amide scaffolds, exemplified by the structurally related (E)-3-(2-furanyl)-N,N-bis(2-pyridinyl)-2-propenamide (BDBM48888), engage protein targets such as eIF4G1 and CTDSP1 that are not typically modulated by benzamide-based screening compounds . Including N,N-di(pyridin-2-yl)furan-2-carboxamide in screening decks expands the target space accessible to hit-finding campaigns, particularly for programs where benzamide or mono-pyridyl amide libraries have yielded no tractable hits.

Physicochemical Optimization in Early-Stage Medicinal Chemistry

With an estimated cLogP of ~2.5—substantially higher than the mono-pyridyl analog (cLogP ~1.2) and the bis-furan carboxamide comparator (cLogP ~0.8–1.0)—N,N-di(pyridin-2-yl)furan-2-carboxamide occupies a favorable lipophilicity range for cell permeability while retaining adequate solubility. This property profile makes it a rational choice for hit-to-lead optimization programs seeking to balance potency with ADME properties, avoiding the excessive hydrophilicity that often limits bis-amide analogs.

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